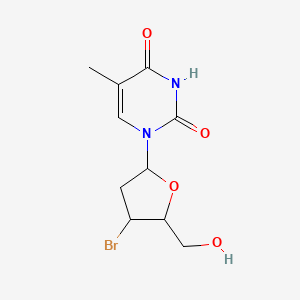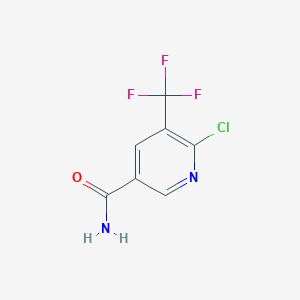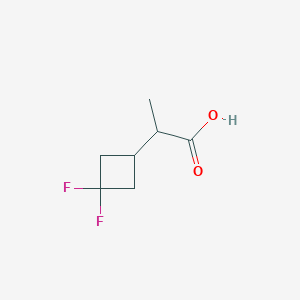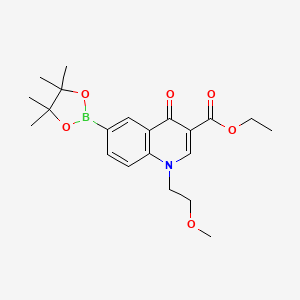
2H-Indol-2-one, 7-bromo-1,3-dihydro-4-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Indol-2-one, 7-bromo-1,3-dihydro-4-methoxy- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 7-bromo-1,3-dihydro-4-methoxy- typically involves the bromination of 2H-Indol-2-one followed by methoxylation. One common method is the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide (NaOMe) to produce 7-bromo-4-(methoxymethyl)-2-methylindole . This compound can then be further modified to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and methoxylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2H-Indol-2-one, 7-bromo-1,3-dihydro-4-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions to form complex molecules.
Common Reagents and Conditions
Sodium Methoxide (NaOMe): Used for methoxylation reactions.
Tributyltin Hydride (Bu3SnH): Used for reduction reactions.
Palladium Catalysts: Used in coupling reactions.
Major Products
The major products formed from these reactions include various substituted indoles, quinones, and dihydro derivatives, depending on the reaction conditions and reagents used .
科学的研究の応用
2H-Indol-2-one, 7-bromo-1,3-dihydro-4-methoxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2H-Indol-2-one, 7-bromo-1,3-dihydro-4-methoxy- involves its interaction with specific molecular targets and pathways. The compound’s bromine and methoxy groups enhance its binding affinity to various receptors and enzymes, leading to its biological effects. For example, it may inhibit viral replication by binding to viral enzymes or induce apoptosis in cancer cells by interacting with cellular pathways .
類似化合物との比較
Similar Compounds
2H-Indol-2-one, 1,3-dihydro-: A simpler indole derivative without bromine and methoxy groups.
7-Bromo-9-(1H-indol-3-yl)-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one: Another brominated indole derivative with different functional groups.
Uniqueness
This combination allows for a broader range of chemical reactions and biological activities compared to simpler indole derivatives .
特性
CAS番号 |
1360965-18-9 |
|---|---|
分子式 |
C9H8BrNO2 |
分子量 |
242.07 g/mol |
IUPAC名 |
7-bromo-4-methoxy-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H8BrNO2/c1-13-7-3-2-6(10)9-5(7)4-8(12)11-9/h2-3H,4H2,1H3,(H,11,12) |
InChIキー |
UJSAPVAWPVAPIS-UHFFFAOYSA-N |
正規SMILES |
COC1=C2CC(=O)NC2=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![tert-Butyl N-[(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B12095616.png)
![[2-(6-Aminopurin-9-yl)-4-[3-hydroxy-6-(hydroxymethyl)-4,5-diphosphonooxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12095620.png)


![Ethanone, 1-[3-methoxy-4-(1-methylethoxy)phenyl]-](/img/structure/B12095646.png)
![4-AMino-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyriMidine](/img/structure/B12095651.png)
![9,9-dimethyl-N-[4-(4-phenylphenyl)phenyl]fluoren-2-amine](/img/structure/B12095663.png)



